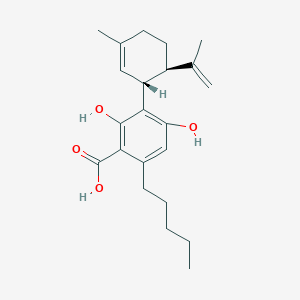
3-Hydroxy Nevirapine
Vue d'ensemble
Description
3-Hydroxy Nevirapine is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is used in the treatment of HIV-1 infection. It is a derivative of nevirapine, which is an FDA-approved medication for HIV-1 treatment. This compound has been extensively studied for its potential use in HIV-1 therapy due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
Médicament anti-VIH
La névirapine (NVP), y compris son métabolite 3-Hydroxy Nevirapine, est un inhibiteur non nucléosidique de la transcriptase inverse du VIH-1. Elle est largement utilisée dans la thérapie antirétrovirale combinée et pour prévenir la transmission mère-enfant du virus de l'immunodéficience humaine de type 1 .
Modification des histones
Des recherches ont montré que la this compound peut provoquer une modification covalente des histones. Le cœur nucléophile et les résidus C-terminaux des histones sont des cibles pour la formation d'adduits covalents .
Oxydation métabolique
Le métabolisme de la NVP produit plusieurs dérivés phénoliques, dont la this compound, qui peuvent subir une oxydation métabolique supplémentaire en dérivés quinoniques électrophiles. Ces dérivés peuvent réagir avec les bionucléophiles et déclencher des réponses toxiques .
Réaction avec les acides aminés
Les dérivés quinoniques de la this compound peuvent réagir avec les acides aminés. Par exemple, le valinate d'éthyle (un acide aminé modèle) a réagi avec la 2,3-NVP-quinone et la NVP-quinone-imine, produisant des adduits covalents .
Marques potentielles de toxicité
Les résidus d'histidine modifiés par la NVP des histones, qui peuvent être causés par la this compound, sont des marqueurs potentiels de la bioactivation et/ou de la toxicité du médicament .
Détermination de la structure de la chromatine
Des modifications dérivées de la NVP ont été identifiées à des sites connus pour déterminer la structure de la chromatine (par exemple, H4H76) ou qui peuvent subir plusieurs types de modifications post-traductionnelles (par exemple, H2BK47, H4H76) .
Analyse pharmaceutique
La this compound peut être analysée à l'aide de méthodes de chromatographie liquide haute performance (CLHP). Ceci est utile pour le contrôle de la qualité dans la fabrication pharmaceutique .
Mécanisme D'action
Target of Action
3-Hydroxy Nevirapine is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of this compound, like Nevirapine, is the reverse transcriptase enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .
Mode of Action
this compound, similar to Nevirapine, binds directly to the reverse transcriptase enzyme and disrupts its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site inhibits the replication of the HIV-1 virus .
Biochemical Pathways
The metabolic conversion of Nevirapine into this compound involves the formation of a 2,3-NVP-quinone intermediate . This process is biologically plausible and involves the transient formation of both the quinone and a quinone-imine .
Pharmacokinetics
The pharmacokinetics of this compound is influenced by enzyme induction, enzyme inhibition, and host genetics . The metabolic index of this compound increases from a single dose to steady state, suggesting an induction of CYP2B6 . This finding is consistent with the correlation between the this compound metabolic index and Nevirapine apparent clearance .
Result of Action
The result of the action of this compound is the inhibition of the replication of the HIV-1 virus . The metabolites of nevirapine, including this compound, can undergo further metabolic oxidation to electrophilic quinoid derivatives, which can react with bionucleophiles and initiate toxic responses .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of certain enzymes and amino acids . For example, the oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated . These observations suggest that the metabolic conversion of phenolic NVP metabolites into quinoid electrophiles is biologically plausible .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Hydroxy Nevirapine interacts with various enzymes and proteins. It undergoes oxidation and subsequent reaction with bionucleophiles . The metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible . This interaction suggests that this compound plays a crucial role in the biochemical reactions associated with Nevirapine metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with various biomolecules and initiating toxic responses
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into a 2,3-NVP-quinone intermediate upon oxidation . This intermediate exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The relative concentration of this compound increases when going from a single dose to steady-state administration . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of Nevirapine metabolism . It interacts with enzymes like cytochrome P450, leading to the formation of a 2,3-NVP-quinone intermediate .
Propriétés
IUPAC Name |
2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANIONWINZEYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450599 | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174532-82-2 | |
| Record name | 3-Hydroxynevirapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174532-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



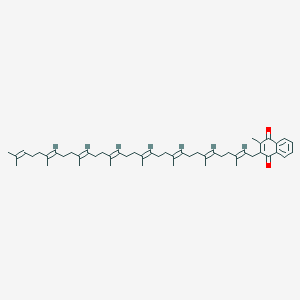


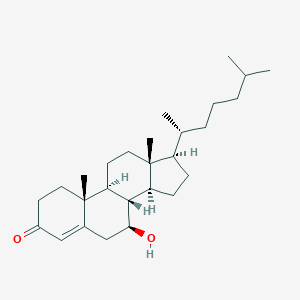
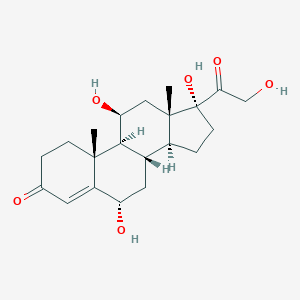
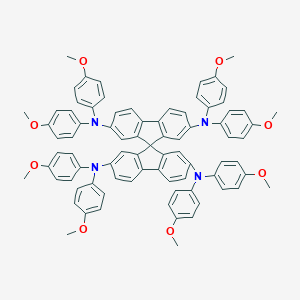

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
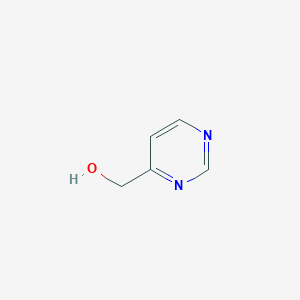

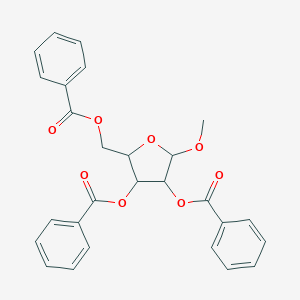
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
